molecular formula C10H15ClN2 B15059935 (R)-3-(Piperidin-2-yl)pyridine hydrochloride

(R)-3-(Piperidin-2-yl)pyridine hydrochloride

Cat. No.: B15059935
M. Wt: 198.69 g/mol
InChI Key: VTMZQNZVYCJLGG-HNCPQSOCSA-N
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Description

®-3-(Piperidin-2-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H15ClN2 It is a derivative of pyridine and piperidine, which are both significant in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Piperidin-2-yl)pyridine hydrochloride typically involves the reaction of pyridine with piperidine under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Piperidin-2-yl)pyridine hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with high efficiency and yield. The reaction conditions are optimized to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(Piperidin-2-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

®-3-(Piperidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-(Piperidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Piperidin-2-yl)pyridine dihydrochloride: This compound is similar in structure but differs in the position of the piperidine ring on the pyridine ring.

    ®-Piperidin-2-ylMethanol: Another related compound with a hydroxyl group instead of a pyridine ring.

Uniqueness

®-3-(Piperidin-2-yl)pyridine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

3-[(2R)-piperidin-2-yl]pyridine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m1./s1

InChI Key

VTMZQNZVYCJLGG-HNCPQSOCSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=CC=C2.Cl

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl

Origin of Product

United States

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